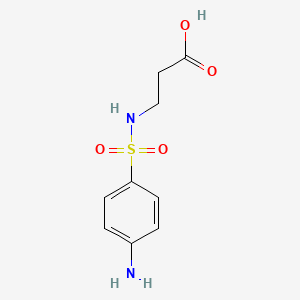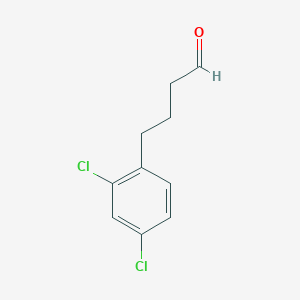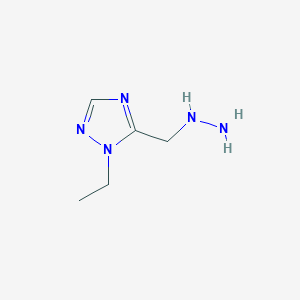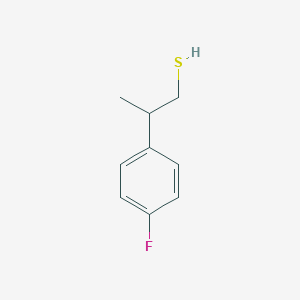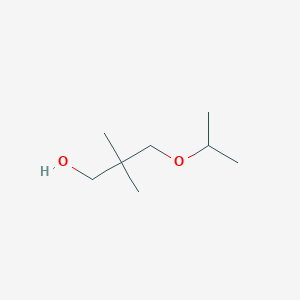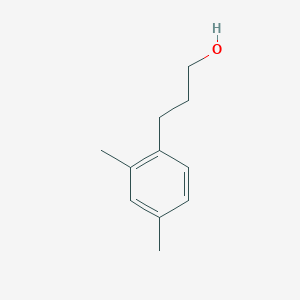
(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-ol is a chiral compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 2-(difluoromethoxy)benzene.
Chiral Catalyst: A chiral catalyst is employed to ensure the formation of the (S)-enantiomer. Common chiral catalysts include chiral ligands or enzymes.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, with temperatures ranging from -10°C to 25°C.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired enantiomer in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Continuous Flow Synthesis: Implementing continuous flow synthesis to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent in solvents like dichloromethane or acetone.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Substitution: Sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted phenyl ethan-1-ol derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-ol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It may influence biochemical pathways related to cell signaling, metabolism, or gene expression, depending on its specific application.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Hydroxy-2-phenylacetic acid: Another chiral compound with a hydroxyl group and a phenyl ring.
1-(3,4-Dihydroxyphenyl)ethan-1-one: A compound with similar structural features but different functional groups.
Uniqueness
(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-ol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the design of pharmaceuticals and other bioactive compounds.
Propiedades
Fórmula molecular |
C9H10F2O2 |
|---|---|
Peso molecular |
188.17 g/mol |
Nombre IUPAC |
(1S)-1-[2-(difluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H10F2O2/c1-6(12)7-4-2-3-5-8(7)13-9(10)11/h2-6,9,12H,1H3/t6-/m0/s1 |
Clave InChI |
JDCCMEBGZPSFEE-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1OC(F)F)O |
SMILES canónico |
CC(C1=CC=CC=C1OC(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


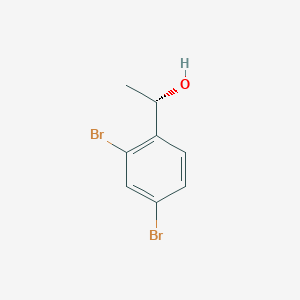
![2-Amino-1-(benzo[b]thiophen-3-yl)ethan-1-one](/img/structure/B13599829.png)

